molecular formula C24H25FN2O3S B2435165 5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451482-65-8

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide

Cat. No. B2435165
CAS RN: 451482-65-8
M. Wt: 440.53
InChI Key: WVZKXCCFZPFHTJ-UHFFFAOYSA-N
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Description

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide is a compound used for scientific research . It is also known by registry numbers ZINC000003024697 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to another compound, 5-[Benzyl(ethyl)sulfamoyl]-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide, which has a molecular formula of C22H19BrF2N2O3S . The average mass is 509.364 Da and the monoisotopic mass is 508.026764 Da .

Scientific Research Applications

Antimicrobial Applications

  • Fluorobenzamides with Antimicrobial Properties : New 5-arylidene derivatives bearing a fluorine atom have been synthesized, exhibiting potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom significantly enhances antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

  • Anticancer Activity of Sulfonamides : Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed and synthesized. Some derivatives showed significant activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, with minimal antifungal potency, indicating their potential in cancer therapy (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
  • Phenylaminosulfanyl-1,4-Naphthoquinone Derivatives for Anticancer : New phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have demonstrated potent cytotoxic activity, with certain derivatives showing remarkable specificity and low toxicity in normal cells, indicating their potential as cancer therapeutic agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Enzymatic Inhibition Applications

properties

IUPAC Name

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-3-18-10-12-20(13-11-18)26-24(28)22-16-21(14-15-23(22)25)31(29,30)27(4-2)17-19-8-6-5-7-9-19/h5-16H,3-4,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZKXCCFZPFHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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